molecular formula C19H15Cl2N7O3 B11693599 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide

Katalognummer: B11693599
Molekulargewicht: 460.3 g/mol
InChI-Schlüssel: MZULWVBIXKOQEX-NYAPKIOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the nitration of precursor compounds followed by reduction and cyclization reactions. For instance, the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan with nitric acid can yield intermediate compounds that are further processed to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like nitric acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and methoxy-substituted benzodiazole and oxadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A compound with similar oxadiazole rings.

    5-(3-Amino-1,2,5-oxadiazol-4-yl)tetrazol-1-ol: Another compound featuring oxadiazole rings with different substituents.

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of oxadiazole and benzodiazole rings, along with the presence of dichloro and methoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C19H15Cl2N7O3

Molekulargewicht

460.3 g/mol

IUPAC-Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H15Cl2N7O3/c1-30-17-10(6-11(20)7-12(17)21)8-23-25-15(29)9-28-14-5-3-2-4-13(14)24-19(28)16-18(22)27-31-26-16/h2-8H,9H2,1H3,(H2,22,27)(H,25,29)/b23-8-

InChI-Schlüssel

MZULWVBIXKOQEX-NYAPKIOYSA-N

Isomerische SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=N\NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Kanonische SMILES

COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.